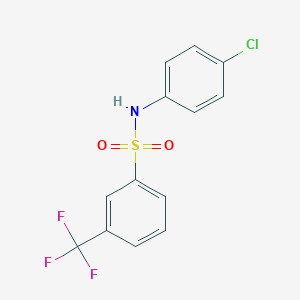![molecular formula C28H29N3O4 B265944 ethyl (6E)-6-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B265944.png)
ethyl (6E)-6-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6E)-6-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of phosphorus oxychloride at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (6E)-6-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: Studied for their anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: Investigated for their potential therapeutic applications.
Uniqueness
Ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate stands out due to its unique combination of functional groups and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C28H29N3O4 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl (6E)-6-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C28H29N3O4/c1-6-10-30-23(16-24(32)20-13-17(3)12-18(4)14-20)21(28(34)35-7-2)15-22-26(30)29-25-19(5)9-8-11-31(25)27(22)33/h8-9,11-16H,6-7,10H2,1-5H3/b23-16+ |
InChI Key |
FFTDXCUXDSTISM-XQNSMLJCSA-N |
SMILES |
CCCN1C(=CC(=O)C2=CC(=CC(=C2)C)C)C(=CC3=C1N=C4C(=CC=CN4C3=O)C)C(=O)OCC |
Isomeric SMILES |
CCCN1/C(=C/C(=O)C2=CC(=CC(=C2)C)C)/C(=CC3=C1N=C4C(=CC=CN4C3=O)C)C(=O)OCC |
Canonical SMILES |
CCCN1C(=CC(=O)C2=CC(=CC(=C2)C)C)C(=CC3=C1N=C4C(=CC=CN4C3=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)






